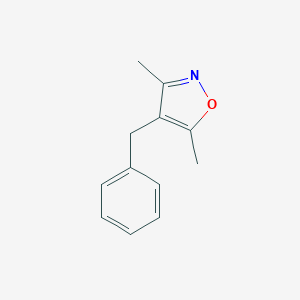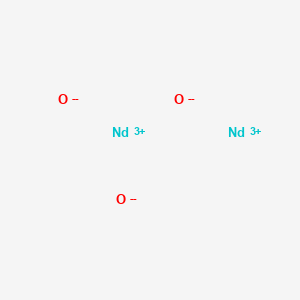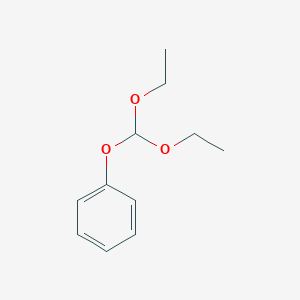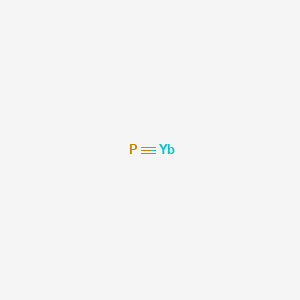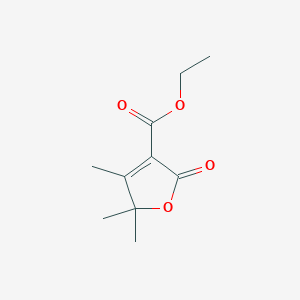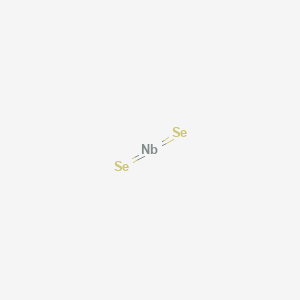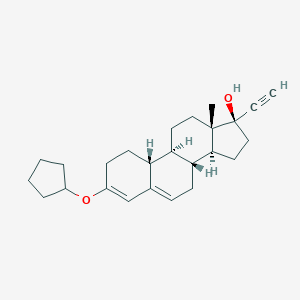
Quingestanol
Übersicht
Beschreibung
Quingestanol, auch bekannt als Norethisteron-3-Cyclopentyl-Enolether, ist ein synthetisches Gestagen, das zur Gruppe der 19-Nortestosteron-Derivate gehört. Es ist ein Prodrug von Norethisteron und wurde nie als eigenständiges Medikament vermarktet. Sein Acylderivat, this compound Acetat, wurde als pharmazeutisches Medikament eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Quingestanol kann durch Verätherung von Norethisteron synthetisiert werden. Der Prozess beinhaltet die Reaktion von Norethisteron mit Cyclopentylalkohol unter sauren Bedingungen, um das 3-Cyclopentyl-Enolether-Derivat zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound Acetat umfasst die Acetylierung von this compound. Dieser Prozess verwendet typischerweise Essigsäureanhydrid in Gegenwart einer Base wie Pyridin, um den Acetatester zu bilden .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Cyclopentyl-Enolether-Gruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound sowie substituierte Verbindungen an der Cyclopentyl-Enolether-Gruppe.
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Vorläufer bei der Synthese anderer Steroidverbindungen verwendet.
Biologie: Es wurde auf seine Auswirkungen auf die Hormonregulation und die Fortpflanzungsbiologie untersucht.
Medizin: this compound Acetat wurde als hormonelles Kontrazeptivum eingesetzt.
Industrie: This compound-Derivate werden bei der Herstellung von Pharmazeutika und anderen steroidbasierten Produkten eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Gestagen wirkt, d. h. es ahmt die Wirkung des natürlichen Hormons Progesteron nach. Es bindet an Progesteronrezeptoren im Körper, was zu Veränderungen der Genexpression und der Regulation der Fortpflanzungsfunktionen führt. Zu den molekularen Zielstrukturen gehören der Progesteronrezeptor, und die beteiligten Pfade hängen mit der Regulation des Menstruationszyklus und der Aufrechterhaltung der Schwangerschaft zusammen .
Analyse Chemischer Reaktionen
Types of Reactions
Quingestanol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the cyclopentyl enol ether group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds at the cyclopentyl enol ether group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Quingestanol is used as a precursor in the synthesis of other steroidal compounds.
Biology: It has been studied for its effects on hormone regulation and reproductive biology.
Medicine: this compound acetate has been used as a hormonal contraceptive.
Industry: This compound derivatives are used in the production of pharmaceuticals and other steroid-based products
Wirkmechanismus
Quingestanol exerts its effects by acting as a progestin, which means it mimics the action of the natural hormone progesterone. It binds to progesterone receptors in the body, leading to changes in gene expression and regulation of reproductive functions. The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of the menstrual cycle and maintenance of pregnancy .
Vergleich Mit ähnlichen Verbindungen
Quingestanol ähnelt anderen Gestagenen wie Norethisteron, Norethisteronacetat, Ethynodioldiacetat, Lynestrenol und Norethynodrel. This compound ist aufgrund seiner Cyclopentyl-Enolether-Gruppe einzigartig, die für besondere pharmakokinetische Eigenschaften sorgt. Im Gegensatz zu einigen seiner Analoga wird this compound Acetat nicht im Fett gespeichert und hat keine verlängerte Wirkdauer .
Liste ähnlicher Verbindungen
- Norethisteron
- Norethisteronacetat
- Ethynodioldiacetat
- Lynestrenol
- Norethynodrel
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJFRMOEZQQSAX-AIOSZGMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147422 | |
| Record name | Quingestanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10592-65-1 | |
| Record name | Quingestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10592-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quingestanol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quingestanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quingestanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quingestanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINGESTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)



